

The Role of SYHA1813 in Modulating the Tumor Microenvironment: A Technical Guide

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Compound of Interest

Compound Name: SYHA1813

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Abstract

SYHA1813 is a novel, potent, multi-kinase inhibitor that demonstrates significant promise in oncology by dually targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). This dual-action mechanism allows **SYHA1813** to remodel the tumor microenvironment (TME) by concurrently inhibiting tumor-associated angiogenesis and modulating the immunosuppressive landscape. Preclinical and early clinical data have highlighted its potential across a range of solid tumors, including melanoma, glioblastoma, and meningioma. This technical guide provides an in-depth analysis of the available data on **SYHA1813**, focusing on its mechanism of action, its quantifiable effects on the TME, and the experimental methodologies used to elucidate these properties.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and therapeutic resistance.^[1] Two key pillars of a permissive TME are aberrant angiogenesis, which provides tumors with essential nutrients and a route for dissemination, and the establishment of an immunosuppressive milieu, which allows cancer cells to evade immune surveillance.

SYHA1813 is a small molecule inhibitor designed to dismantle these pillars by simultaneously targeting VEGFR2 and CSF1R.[2] VEGFR2 is the primary mediator of VEGF-driven angiogenesis, a critical process for tumor growth and metastasis.[1] CSF1R is crucial for the survival, differentiation, and function of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2-like phenotype that promotes tumor growth and dampens anti-tumor immunity.[2][3] By inhibiting both pathways, **SYHA1813** offers a multifaceted approach to cancer therapy aimed at normalizing the TME and rendering it less hospitable to tumor growth.

Mechanism of Action: Dual Inhibition of VEGFR2 and CSF1R

SYHA1813 functions as a selective tyrosine kinase inhibitor with high affinity for VEGFR2 and CSF1R.[2][4] The inhibition of these two receptors leads to a cascade of downstream effects that collectively remodel the TME.

Anti-Angiogenic Effects via VEGFR2 Inhibition

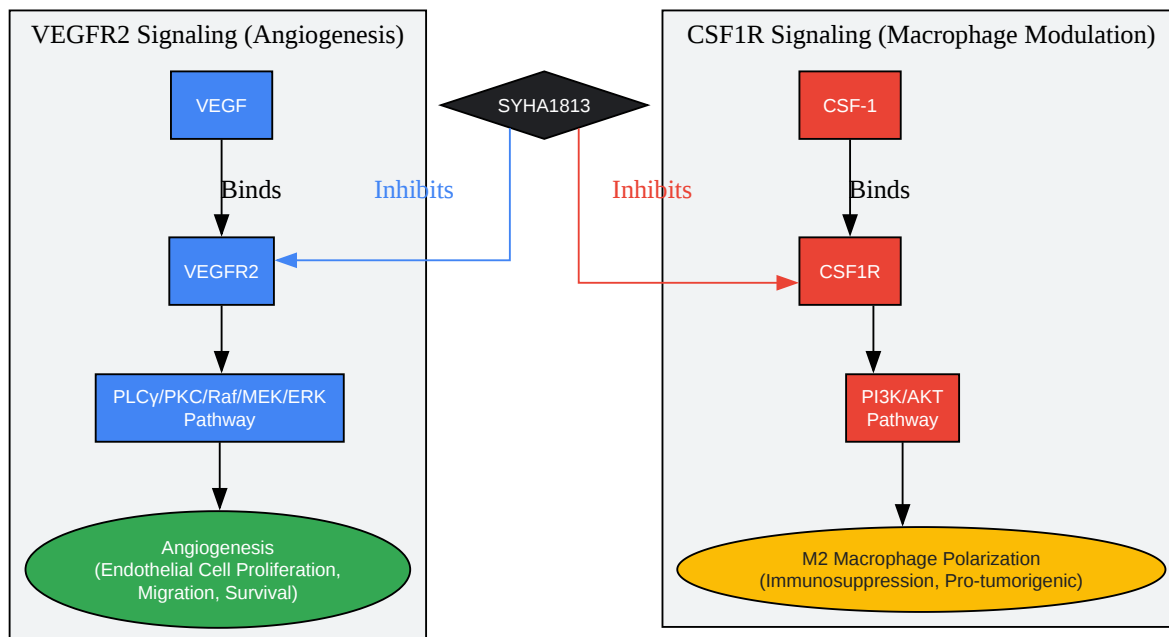
SYHA1813's targeting of VEGFR2 disrupts the VEGF signaling pathway, a central regulator of angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting in a reduction of tumor vascularity.[5]

Immunomodulatory Effects via CSF1R Inhibition

By inhibiting CSF1R, **SYHA1813** targets the TAM population within the TME. This inhibition is believed to have a dual effect: it can reduce the overall number of TAMs and can also repolarize the remaining TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.[1] This shift can enhance anti-tumor immunity and potentially synergize with other immunotherapies.[5]

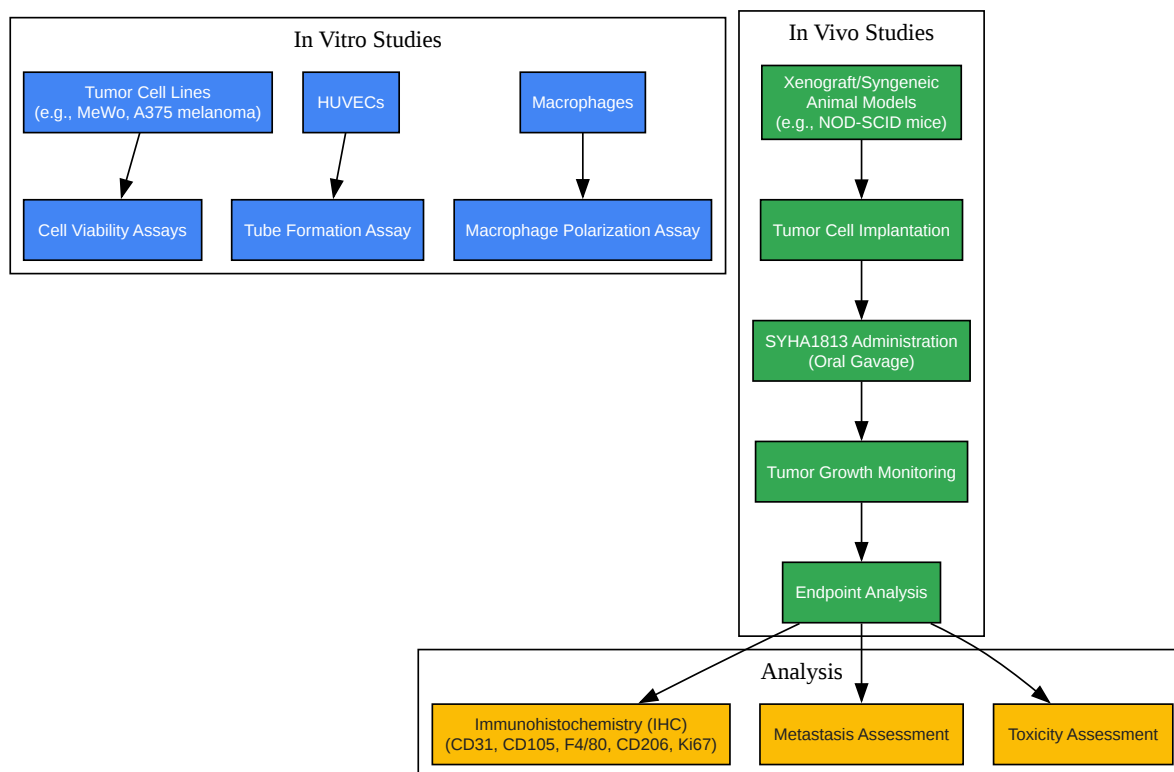
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **SYHA1813** and a typical experimental workflow for its preclinical evaluation.



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Figure 1: SYHA1813 Dual Inhibition of VEGFR2 and CSF1R Signaling Pathways.



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Figure 2: Generalized Preclinical Evaluation Workflow for **SYHA1813**.

Quantitative Data on Tumor Microenvironment Modulation

Preclinical Efficacy in Melanoma Models

SYHA1813 has demonstrated significant anti-tumor efficacy in preclinical melanoma xenograft models, both as a monotherapy and in combination with BRAF inhibitors.[6]

Parameter	Model	Treatment Group	Dose	Result	Reference
Tumor Growth Inhibition	BRAF wild-type (MeWo)	SYHA1813 Monotherapy	5 mg/kg	72.5% inhibition	[6]
Tumor Growth Inhibition	BRAF V600E-mutant (A375)	SYHA1813 Monotherapy	5 mg/kg	79.8% inhibition	[6]
Tumor Growth Inhibition	BRAF V600E-mutant (A375)	SYHA1813 + Vemurafenib	2.5 mg/kg + 20 mg/kg	72.9% inhibition	[6]
Systemic Metastasis Reduction	Intracardiac Metastasis Model	SYHA1813	Not Specified	76.6% reduction	[6]

Modulation of TME Markers in Melanoma Models

Immunohistochemical analysis of tumor tissues from preclinical melanoma models revealed significant modulation of key TME markers following **SYHA1813** treatment.[1]

Marker	Function	Effect of SYHA1813	Reference
CD31, CD105	Angiogenesis	Reduced Expression	[1]
F4/80	Macrophage Infiltration	Reduced Expression	[1]
CD206	M2 Macrophage Marker	Reduced Expression	[1]
Ki67	Cell Proliferation	Reduced Expression	[1]

Phase I Clinical Trial in High-Grade Glioma and Advanced Solid Tumors

A Phase I dose-escalation study of **SYHA1813** has been conducted in patients with recurrent high-grade gliomas (HGG) or advanced solid tumors.[\[2\]](#)

Parameter	Patient Population	Result	Reference
Maximum Tolerated Dose (MTD)	Recurrent HGG / Advanced Solid Tumors	15 mg once daily	[7]
Objective Response Rate (ORR)	Evaluable Patients (n=10)	20% (2 Partial Responses)	[7]
Disease Control Rate (DCR)	Evaluable Patients (n=10)	90% (2 PR + 7 Stable Disease)	[7]
Soluble VEGFR2 (sVEGFR2)	Plasma Biomarker	Significant Reduction (P = 0.0023)	[7] [8]
VEGFA	Plasma Biomarker	Significant Increase (P = 0.0092)	[7] [8]
Placental Growth Factor (PGF)	Plasma Biomarker	Significant Increase (P = 0.0484)	[7]

Experimental Protocols

In Vivo Xenograft Studies (Melanoma)

- Cell Lines: BRAF wild-type MeWo and BRAF V600E-mutant A375 human melanoma cell lines were used.[\[9\]](#)
- Animal Models: Subcutaneous xenograft models were established in NOD-SCID mice. An intracardiac metastasis model was established in nude mice using GFP-Luc-labeled A375 cells.[\[9\]](#)
- Drug Administration: **SYHA1813** was administered orally at doses of 2.5 mg/kg or 5 mg/kg. For combination studies, vemurafenib was administered at 20 mg/kg.[\[9\]](#)

- Tumor Growth Assessment: Tumor volumes were monitored regularly. Tumor growth inhibition was calculated at the end of the study.[\[9\]](#)
- Immunohistochemistry (IHC): Tumor tissues were harvested, fixed, and paraffin-embedded. Sections were stained with antibodies against CD31, CD105, F4/80, CD206, and Ki67 to assess angiogenesis, macrophage infiltration and polarization, and cell proliferation, respectively.[\[9\]](#)

Phase I Clinical Trial (Recurrent HGG / Advanced Solid Tumors)

- Study Design: A dose-escalation study using a combination of accelerated titration and a 3+3 design.[\[2\]](#)[\[7\]](#)
- Patient Population: Patients with recurrent high-grade gliomas (WHO grade III or IV) or other advanced solid tumors.[\[7\]](#)
- Dosing: **SYHA1813** was administered orally, once daily, with doses escalating from 5 mg to 30 mg.[\[2\]](#)
- Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (ORR, DCR).[\[2\]](#)
- Biomarker Analysis: Plasma levels of sVEGFR2, VEGFA, and PGF were measured at baseline and during treatment.[\[7\]](#)[\[8\]](#)

Current and Future Clinical Development

SYHA1813 is currently being investigated in a Phase II clinical trial for the treatment of recurrent or progressive high-grade meningioma (NCT06739213).[\[10\]](#) This is a randomized, controlled, open-label, multicenter study designed to evaluate the efficacy and safety of **SYHA1813** compared to the investigator's choice of treatment.[\[10\]](#) The primary endpoint is progression-free survival at 6 months.[\[3\]](#)

Conclusion

SYHA1813 represents a promising therapeutic agent that targets the tumor microenvironment through the dual inhibition of VEGFR2 and CSF1R. The available preclinical and early clinical data demonstrate its ability to inhibit tumor growth and metastasis by suppressing angiogenesis and modulating the immune landscape. The quantitative changes in biomarkers such as CD31, CD206, and sVEGFR2 provide clear evidence of its on-target activity. As **SYHA1813** progresses through further clinical development, its potential as a monotherapy or in combination with other anti-cancer agents will be further elucidated, offering new hope for patients with a variety of solid tumors.

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